molecular formula C14H11FN2O B5605880 1-(3-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(3-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B5605880
M. Wt: 242.25 g/mol
InChI Key: BWVQVIOGVAGXAI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a fluorophenyl group, a methyl group, a keto group, and a nitrile group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted pyridine derivative and a fluorophenyl compound in the presence of a strong base can yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

  • Substitution: Substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amines and other reduced forms of the nitrile group.

  • Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the methyl groups at positions 4 and 6.

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the fluorophenyl group.

  • 1-(3-fluorophenyl)-4,6-dimethylpyridine-2-one: Lacks the nitrile group.

Properties

IUPAC Name

1-(3-fluorophenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-9-6-10(2)17(14(18)13(9)8-16)12-5-3-4-11(15)7-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVQVIOGVAGXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC(=CC=C2)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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